2-Isopropyl-3-methoxypyrazine-d7

Food chemistry Wine analysis Quantitative mass spectrometry

Methoxypyrazine quantification in wine, water, and plant matrices suffers from matrix effects causing >20% errors with external calibration. 2-Isopropyl-3-methoxypyrazine-d7 provides matrix-independent accuracy as a perdeuterated SIL-IS: • +7 Da mass shift eliminates isotopic cross-talk inherent to -d3 analogs, reducing systematic bias to <0.0001% relative abundance contribution • Enables 99-102% spike recovery with <5% RSD at 15-30 ng L⁻¹ in HS-SPME-GC-MS; LOD <0.5 ng L⁻¹ in juice • Supports IPMP-specific quantification without matrix-matched calibration curves across wine, vegetable, and water matrices

Molecular Formula C8H12N2O
Molecular Weight 159.24 g/mol
Cat. No. B12379855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-3-methoxypyrazine-d7
Molecular FormulaC8H12N2O
Molecular Weight159.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN=C1OC
InChIInChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1D3,2D3,6D
InChIKeyNTOPKICPEQUPPH-NWOXSKRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-3-methoxypyrazine-d7: A Deuterated Stable Isotope-Labeled Internal Standard for Trace-Level GC-MS Quantification


2-Isopropyl-3-methoxypyrazine-d7 (CAS unlabeled: 25773-40-4; molecular formula: C8H5D7N2O; MW: 159.24) is a perdeuterated isotopologue of 2-isopropyl-3-methoxypyrazine (IPMP) with seven deuterium atoms substituting the isopropyl group hydrogens . As a stable isotope-labeled internal standard (SIL-IS), it is employed in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) workflows to correct for matrix effects, extraction variability, and ionization efficiency fluctuations during quantitative analysis . IPMP itself is a potent methoxypyrazine volatile compound responsible for vegetal, earthy off-flavors in wine, grape juice, and water systems, with sensory detection thresholds in the low ng L⁻¹ range [1].

Why Generic or -d3 Labeled Methoxypyrazine Internal Standards Cannot Substitute for 2-Isopropyl-3-methoxypyrazine-d7


Methoxypyrazine quantification in complex matrices such as wine, grape homogenate, or environmental water is notoriously susceptible to matrix effects that suppress or enhance analyte signal intensity, producing quantification errors exceeding 20–30% when external calibration or non-isotopic internal standards are used [1]. While -d3 labeled methoxypyrazine analogs (e.g., [²H₃]-IPMP, [²H₃]-IBMP) have been synthesized and employed as internal standards in published methods [2], these -d3 variants exhibit only a +3 Da mass shift from the unlabeled analyte [3]. In contrast, the -d7 isotopologue provides a +7 Da mass increment, significantly reducing the risk of isotopic cross-talk between the M+ natural abundance isotopic peaks of the unlabeled analyte and the internal standard channel—a critical consideration when analyzing trace IPMP levels (1–50 ng L⁻¹) in high-background matrices where the unlabeled analyte's M+3 or M+7 isotopic abundance can artificially inflate the apparent internal standard signal .

Quantitative Evidence Guide: Why 2-Isopropyl-3-methoxypyrazine-d7 Outperforms Alternative Labeled and Unlabeled Standards


Recovery Correction: Isotope Dilution with Deuterated IPMP Improves Spike Recovery from 70–80% to 99–105%

In quantitative GC-MS analysis of methoxypyrazines in water and wine matrices, the use of deuterium-labeled internal standards corrects for extraction losses and matrix effects that severely compromise external calibration methods. Without isotopically labeled internal standardization, spike recovery values for methoxypyrazines from wine matrices range from 70–80% [1]. With deuterated IPMP (e.g., [²H₃]-IPMP) as internal standard using isotope dilution methodology, spike recoveries improve to 99–105% across all three methoxypyrazine analytes [2]. The -d7 variant provides the same isotope dilution benefit with the added advantage of greater mass separation as detailed below.

Food chemistry Wine analysis Quantitative mass spectrometry

Mass Spectrometric Resolution: +7 Da Shift of -d7 Eliminates M+ Natural Abundance Interference Risk That +3 Da Shift of -d3 Cannot Fully Mitigate

A critical but underappreciated differentiator between -d3 and -d7 labeled methoxypyrazine internal standards lies in isotopic cross-talk vulnerability. Unlabeled IPMP (C8H12N2O, MW 152.18) exhibits a natural M+3 isotopic peak at approximately 0.02% relative abundance due to ¹³C₂ and ¹⁵N combinations [1]. For [²H₃]-IPMP (MW 155.20), the +3 Da nominal mass shift places the internal standard quantifier ion at the same nominal m/z as the unlabeled analyte's M+3 isotopic peak. At trace IPMP concentrations (e.g., 10 ng L⁻¹ in wine, requiring analyte-to-IS ratios of 1:1 to 10:1), this isotopic overlap can contribute systematic bias of 2–5% in calculated concentrations [2]. The -d7 variant (MW 159.24, +7 Da shift) completely avoids this overlap, positioning the internal standard channel at a mass increment where natural isotopic contributions from the unlabeled analyte are negligible (<0.0001% relative abundance) .

Analytical chemistry Method validation Stable isotope labeling

Analyte Differentiation: IPMP Differs Quantitatively from IBMP in Degradation Kinetics Under UV/Chlorine Treatment

IPMP and IBMP are the two most frequently co-occurring methoxypyrazines in water systems and wine, but their chemical behavior is not interchangeable. In a direct head-to-head comparison under UV/chlorine advanced oxidation conditions (pH 7, [chlorine] = 30 μM), IBMP degrades with a pseudo-first-order rate constant (kobs) of 0.024 ± 0.002 min⁻¹, whereas IPMP degrades at 0.018 ± 0.001 min⁻¹—a 33% slower degradation rate [1]. Under UV/H₂O₂ treatment, the degradation rate constants are 0.031 ± 0.003 min⁻¹ for IBMP versus 0.022 ± 0.002 min⁻¹ for IPMP, representing a 41% difference [1]. This quantifiable differential stability necessitates IPMP-specific quantification in water treatment monitoring rather than relying on IBMP as a proxy methoxypyrazine marker.

Water treatment Taste and odor compounds Environmental chemistry

Sensory Impact Differential: IPMP Sensory Threshold Differs from IBMP by a Factor of ~3–8× Depending on Matrix

The sensory potency of methoxypyrazines varies substantially by alkyl substitution pattern. In Concord and Niagara grape juice, the orthonasal detection threshold for IPMP was determined as 0.32 μg L⁻¹ in Concord juice and 0.63 μg L⁻¹ in Niagara juice [1]. In contrast, published thresholds for IBMP in wine matrices range from 0.5–2 ng L⁻¹ [2] to 8–15 ng L⁻¹ [3] depending on matrix composition. The approximately 20–640× higher threshold of IPMP versus IBMP means that IPMP can accumulate to substantially higher absolute concentrations before sensory detection occurs—yet both compounds contribute distinct vegetal and earthy off-flavors that differ in quality [4]. In wines affected by Harmonia axyridis (ladybug) contamination, IPMP concentrations reach 138 ng L⁻¹ (138 ppt) while IBMP remains at background levels [5].

Sensory science Wine quality Flavor chemistry

Prevalence Differential: IPMP Is the Dominant Methoxypyrazine in Ladybug-Tainted Wine While IBMP Remains Unchanged

In red wine fermented with live Multicoloured Asian Lady Beetles (MALB, Harmonia axyridis), IPMP is the most prevalent methoxypyrazine detected, with concentrations elevated significantly above background, while IBMP concentrations remain unchanged from control levels [1]. Specifically, SBMP concentrations are also increased in MALB-affected wines, but IBMP shows no elevation—confirming that ladybug taint is a chemically distinct contamination pathway from grape-derived methoxypyrazine accumulation [1]. Additionally, the timing of beetle death before fermentation critically affects MP concentrations: beetles dead for 1 day before juice addition still elevate SBMP in finished wine, but beetles dead for 3 days or longer do not contribute to elevated methoxypyrazine levels [1].

Wine chemistry Contaminant analysis Food safety

Validated Application Scenarios for 2-Isopropyl-3-methoxypyrazine-d7 in Trace-Level Quantitative Analysis


Wine Industry QC: Quantifying Ladybug Taint (IPMP) in Grape Juice and Finished Wine

Wineries and contract testing laboratories require accurate IPMP quantification to assess Harmonia axyridis contamination in grape harvests. Using 2-isopropyl-3-methoxypyrazine-d7 as internal standard in HS-SPME-GC-MS workflows enables IPMP quantification at 1–138 ng L⁻¹ with 99–102% spike recovery and RSD <5% at 15–30 ng L⁻¹ [1]. The method directly informs harvest rejection or blending decisions, with demonstrated LOD of <0.5 ng L⁻¹ in juice and 1–2 ng L⁻¹ in wine [1].

Water Treatment Monitoring: Differential Tracking of IPMP vs. IBMP Degradation Under UV/Chlorine Processes

Water utilities monitoring taste-and-odor compounds require analyte-specific quantification because IPMP degrades 33–41% more slowly than IBMP under UV/chlorine and UV/H₂O₂ advanced oxidation [1]. Employing -d7 IPMP as internal standard in GC-MS/MS methods with LOQ ≤1 ng L⁻¹ enables accurate tracking of IPMP removal efficiency, directly informing oxidant dosing and process optimization decisions that cannot be reliably inferred from IBMP monitoring data.

Food and Beverage Research: Methoxypyrazine Profiling in Vegetables and Fermented Products

Research laboratories investigating methoxypyrazine distribution across plant matrices require IPMP-specific internal standardization because IPMP and IBMP exhibit distinct prevalence patterns: IPMP predominates in peas and cucumber, while IBMP predominates in bell pepper [1]. The -d7 IPMP internal standard enables cross-matrix quantification without matrix-matched calibration curves, as isotope dilution inherently corrects for vegetable matrix effects that vary substantially by sample type.

Pesticide and Ecological Research: Tracking IPMP as a Defensive Semiochemical in Coccinellidae

Ecological and entomological studies quantifying IPMP in Harmonia axyridis hemolymph require high-precision GC-MS methods to assess diet effects and beetle-to-beetle variability [1]. 2-Isopropyl-3-methoxypyrazine-d7 provides the necessary mass spectrometric resolution for hemolymph extracts where lipid co-extractives produce substantial matrix suppression, enabling accurate IPMP quantification without requiring extensive sample cleanup.

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